Metizoline-d3 Hydrochloride
Description
Metizoline-d3 Hydrochloride is a deuterated analog of Metizoline Hydrochloride, where three hydrogen atoms are replaced with deuterium (²H or D). This isotopic substitution enhances its utility as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), by minimizing interference from non-deuterated analytes in biological matrices .
Properties
Molecular Formula |
C₁₃H₁₂D₃ClN₂S |
|---|---|
Molecular Weight |
269.81 |
Synonyms |
4,5-Dihydro-2-[(2-(methyl-d3)benzo[b]thien-3-yl)methyl]-1H-imidazole; 2-[(2-(Methyl-d3)benzo[b]thien-3-yl)methyl]-2-imidazoline Hydrochloride; 2-[(2-(Methyl-d3)benzo[b]thiophen-3-yl)methyl]-2-imidazoline Hydrochloride; 2-(Methyl-d3)-3-(Δ2-imidazoliny |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural and Chemical Properties
Metizoline-d3 Hydrochloride belongs to a class of hydrochlorides with heterocyclic structures. Key comparisons include:
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Primary Use |
|---|---|---|---|---|
| This compound | Not explicitly listed* | C₁₀H₁₀D₃ClN₂S (inferred) | ~215–220 (estimated) | Internal standard for analytical methods |
| Meclizine Hydrochloride | 1104-22-9 | C₂₅H₂₇ClN₂·HCl | 463.41 | Antihistamine, antiemetic |
| Meclozine Dihydrochloride | 1104-22-9 (as di-HCl) | C₂₅H₂₇ClN₂·2HCl | 535.88 | Similar to Meclizine, enhanced solubility |
| Methyl Azetidine-3-carboxylate HCl | 100202-39-9 | C₅H₁₀ClNO₂ | 151.59 | Synthetic intermediate in organic chemistry |
- Molecular Weight: Deuterium increases the molecular weight by ~3 atomic mass units (AMU) compared to non-deuterated Metizoline Hydrochloride. This difference is critical for distinguishing isotopic peaks in mass spectrometry.
- Solubility and Stability: Hydrochloride salts generally exhibit high water solubility. Meclozine Dihydrochloride’s additional HCl moiety enhances solubility compared to Meclizine Hydrochloride . Metizoline-d3’s stability in solution (like other deuterated standards) is likely comparable to non-deuterated analogs, as shown in stability studies for similar hydrochlorides (e.g., amitriptyline HCl in Table 8, ).
Key Research Findings and Gaps
- Analytical Utility: Deuterated standards like this compound are indispensable for modern pharmacokinetic studies, offering precision unmatched by non-isotopic analogs.
- Structural Insights : Meclizine and Meclozine’s dihydrochloride forms highlight the role of additional HCl in solubility enhancement, a feature that could be explored for Metizoline derivatives.
- Data Limitations : The evidence lacks explicit comparative studies on this compound’s chromatographic behavior or stability. Future work should prioritize method validations akin to those for amitriptyline HCl ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
